

Spectroscopic Profile of 4-Chloroguaiacol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloroguaiacol

Cat. No.: B107037

[Get Quote](#)

Introduction

4-Chloroguaiacol, also known as 4-chloro-2-methoxyphenol, is a chlorinated phenolic compound with the chemical formula $C_7H_7ClO_2$.^{[1][2]} With a molecular weight of 158.58 g/mol, this compound is of interest to researchers in various fields, including environmental science and drug development, due to its biological activities and presence as a disinfection byproduct in water treatment processes. This guide provides an in-depth overview of the spectroscopic data for **4-Chloroguaiacol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for **4-Chloroguaiacol** are summarized below.

1H NMR Data

The 1H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.

Chemical Shift (δ) ppm	Multiplicity
3.87	s
5.65	br s
6.81	d
6.85	dd
6.96	d

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

Chemical Shift (δ) ppm
56.1
111.4
115.6
120.7
125.1
145.8
147.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **4-Chloroguaiacol** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	S	O-H stretch
3010-2800	M	C-H stretch (aromatic and aliphatic)
1610	S	C=C stretch (aromatic)
1500	S	C=C stretch (aromatic)
1270	S	C-O stretch (aryl ether)
1230	S	O-H bend
1160	S	C-O stretch
860	S	C-H bend (aromatic)
810	S	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **4-Chloroguaiacol** shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
158	100
143	80
115	40
77	35
51	25

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrumental parameters for the provided data are not detailed in the immediate search results, the following are general experimental protocols for each technique.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H NMR). The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For ^{13}C NMR, proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy

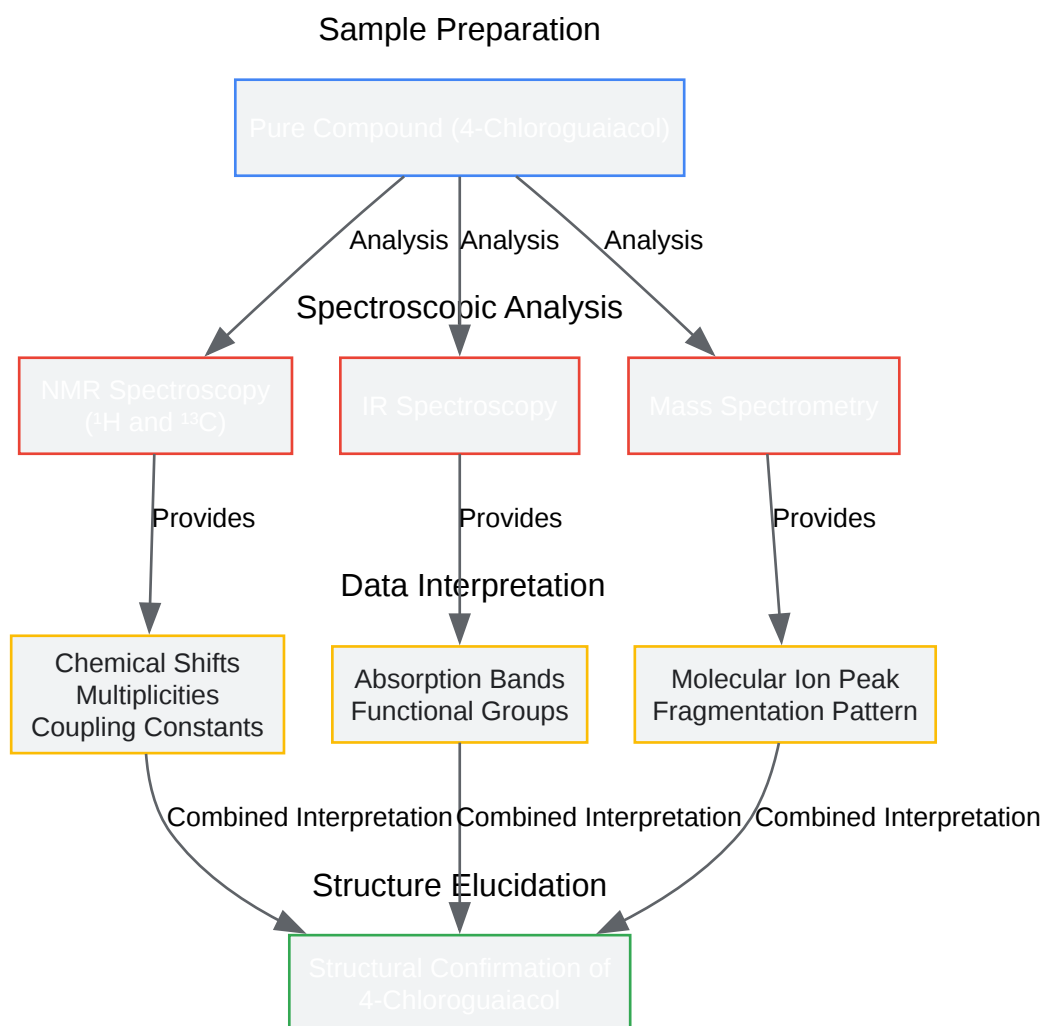
Infrared spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like **4-Chloroguaiacol**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-chloro-phenol [webbook.nist.gov]

- 2. 2-Methoxy-4-chloro-phenol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloroguaiacol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107037#spectroscopic-data-of-4-chloroguaiacol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com